1-(3,6-Dichloropyrazin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dichloropyrazin-2-YL)ethanone is a chemical compound characterized by its pyrazine ring substituted with chlorine atoms at the 3 and 6 positions and an ethanone group at the 1 position
Vorbereitungsmethoden
The synthesis of 1-(3,6-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 3,6-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-(3,6-Dichloropyrazin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dichloropyrazin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dichloropyrazin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-(3,6-Dichloropyrazin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dichloropyrazin-2-YL)ethanone: Similar structure but with chlorine atoms at the 3 and 5 positions.
1-(3-Chloropyrazin-2-YL)ethanone: Contains only one chlorine atom at the 3 position.
1-(3,6-Dichloropyridin-2-YL)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other related compounds.
Eigenschaften
Molekularformel |
C6H4Cl2N2O |
---|---|
Molekulargewicht |
191.01 g/mol |
IUPAC-Name |
1-(3,6-dichloropyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3 |
InChI-Schlüssel |
YDFGUPONICOYBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CN=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.